

CPL304110: A Technical Guide to its FGFR1/2/3 Selectivity Profile

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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

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This technical guide provides a comprehensive overview of the selectivity profile of **CPL304110**, a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway is a key driver in various cancers, making FGFRs an attractive therapeutic target.^[1] **CPL304110** is an orally bioavailable compound that has demonstrated significant anti-tumor efficacy in preclinical models and is currently undergoing clinical investigation.^{[1][2]}

Biochemical Potency and Selectivity

CPL304110 exhibits high potency against FGFR1, FGFR2, and FGFR3. In vitro enzymatic assays have demonstrated its strong inhibitory activity against these receptors.^[3] The compound shows the strongest activity against FGFR2, followed by FGFR1 and FGFR3.^[3]

Target	IC50 (nM)[3][4]	Kd (pM)[3]
FGFR1	0.75 - 4.08	0.127
FGFR2	0.5 - 1.44	176
FGFR3	3.05 - 10.55	0.57

Table 1: In vitro inhibitory activity and binding affinity of CPL304110 against FGFR1, 2, and 3.

Furthermore, kinome scanning has revealed a high degree of selectivity for FGFRs over other kinases.[1] **CPL304110** demonstrates significantly less activity against other tyrosine kinases such as KDR (VEGFR2), Flt3, Aurora A, and PDGFRb.[4] However, it does show some inhibitory activity towards CSF1R, FLT3(D835V), KIT(A829P), RET, RIPK1, TRKA, and TYK2.[1]

Cellular Activity

In cellular assays, **CPL304110** effectively inhibits FGFR signaling, leading to a dose-dependent reduction in FGFR2 phosphorylation and downstream signaling pathways, such as the MAPK/ERK pathway.[4] This translates to potent anti-proliferative effects in cancer cell lines with FGFR aberrations. For instance, in the SNU-16 gastric cancer cell line, which has amplified FGFR2, **CPL304110** shows an IC50 of 85.64 nM in a proliferation assay.[4] The inhibitory effect is substantially more potent in FGFR-dependent cancer cell lines compared to those without FGFR aberrations.[3]

Experimental Protocols

ADP-Glo™ Kinase Assay:

The in vitro inhibitory profile of **CPL304110** was determined using the ADP-Glo™ Kinase Assay.[1][5] This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in luminescence indicates inhibition of the kinase. The assay measures the enzymatic activity of purified FGFR1, FGFR2, and FGFR3 in the presence of varying concentrations of **CPL304110** to determine the IC50 values.

KINOMEScan® Screening Platform:

To assess the selectivity of **CPL304110**, the KINOMEScan® screening platform was utilized.^[1] This technology employs a binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The results are reported as the percentage of the kinase that remains bound to the compound at a specific concentration, allowing for a broad assessment of selectivity.

Cell Proliferation Assay (ATPlite™):

The anti-proliferative effects of **CPL304110** on various cancer cell lines were evaluated using the ATPlite™ luminescence-based assay.^[1] This assay measures the level of ATP in metabolically active cells. A reduction in ATP levels corresponds to a decrease in cell viability and proliferation. Cancer cell lines with and without known FGFR aberrations were treated with a range of **CPL304110** concentrations to determine the IC50 values.

Western Blot Analysis:

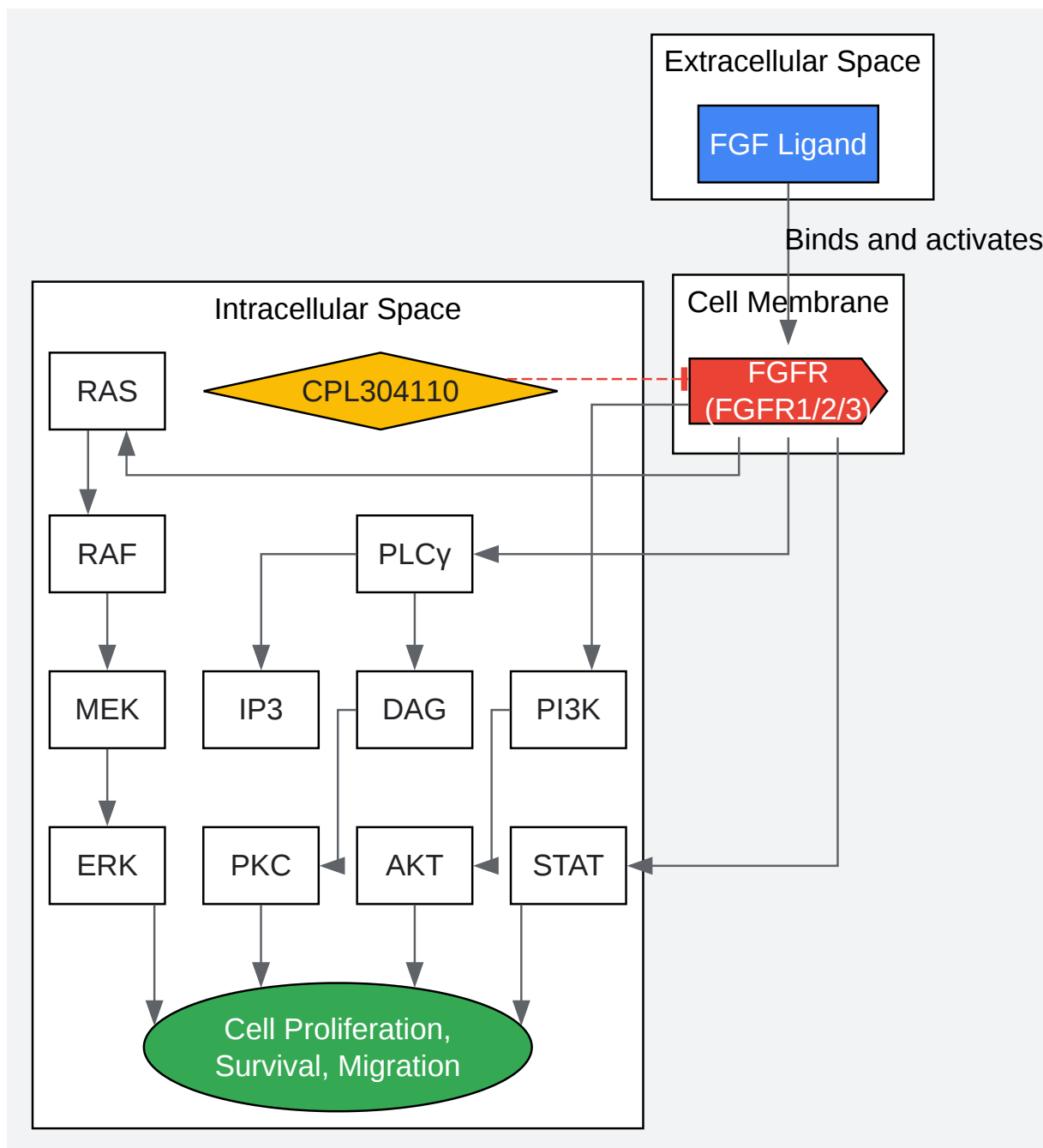
To confirm the mechanism of action at a cellular level, Western blot analysis was performed on cancer cell lines treated with **CPL304110**.^[1] This technique was used to detect the phosphorylation status of FGFR and downstream signaling proteins like ERK. A decrease in the phosphorylated forms of these proteins upon treatment with **CPL304110** confirms its inhibitory effect on the FGFR signaling pathway.

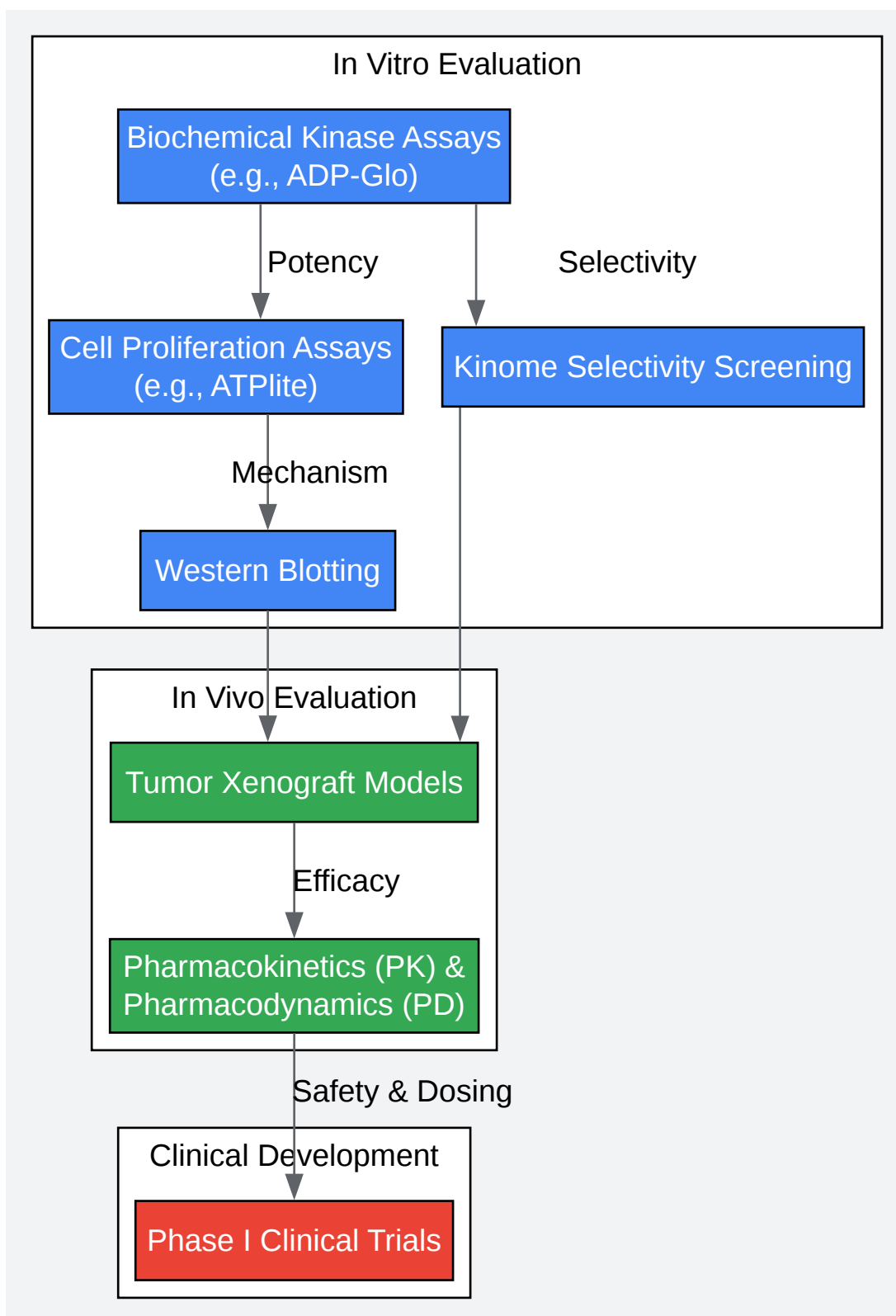
Surface Plasmon Resonance (SPR):

The binding kinetics and affinity (Kd) of **CPL304110** to the FGFR1, FGFR2, and FGFR3 kinase domains were determined using surface plasmon resonance (SPR).^[3] This label-free technology measures the real-time interaction between a ligand (**CPL304110**) and an analyte (FGFR kinase domain) immobilized on a sensor chip. The association and dissociation rates are measured to calculate the dissociation constant (Kd).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR signaling pathway targeted by **CPL304110** and a general workflow for its preclinical evaluation.





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